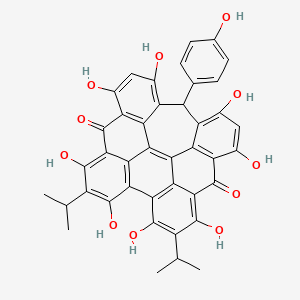
Blepharismin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Blepharismin is a natural product found in Blepharisma japonicum with data available.
科学的研究の応用
1. Photodynamic Activity and Inhibition of Enzymes
Blepharismin, a photosensitizing pigment from the protozoan Blepharisma, has been studied for its ability to inhibit the generation of superoxide anion in neutrophils. This inhibition is light and concentration-dependent and occurs via both diacylglycerol-induced protein kinase C (PKC)-dependent and arachidonate-induced PKC-independent reactions. Additionally, blepharismin can inhibit PKC activity in neutrophils and rat brain, as well as NADPH oxidase activity in a cell-free system, suggesting a broad potential for non-specific inhibition of various membrane-bound enzymes (Watanabe et al., 1995).
2. Structural and Biosynthetic Studies
The structure of blepharismin has been a subject of research since its isolation. It was characterized as calcium 3-(2'-formylamino-5'-hydroxybenzoyl)lactate based on chemical and spectroscopic analyses, including x-ray crystallography (Kubota et al., 1973). Further studies have focused on the assignment of 13C NMR signals for blepharismin C, achieved through analyses of enriched samples obtained by feeding experiments (Uruma et al., 2007).
3. Photoreceptor and Photodynamic Effects
Blepharismin's role as a photoreceptor pigment in Blepharisma japonicum has been explored extensively. It has been implicated in mediating photophobic responses and photodynamic effects. Studies have isolated a blepharismin-binding protein, indicating a complex mechanism of action in photoreception (Gioffrè et al., 1993). Additionally, blepharismins can form ion-permeable channels in planar lipid bilayer membranes, suggesting a cytotoxic mechanism of action against predatory protozoa (Muto et al., 2001).
4. Photobiological and Photophysical Properties
The photobiology of Blepharisma, including the properties of blepharismin, has been reviewed to understand its sensitivity to visible and near-ultraviolet radiation (Giese, 1981). Time-resolved fluorescence spectroscopy and photolysis studies of blepharismin have contributed to understanding its excited state behavior and photochemistry (Yamazaki et al., 1993).
特性
製品名 |
Blepharismin |
|---|---|
分子式 |
C41H30O11 |
分子量 |
698.7 g/mol |
IUPAC名 |
5,7,11,13,17,19,23,25-octahydroxy-15-(4-hydroxyphenyl)-6,24-di(propan-2-yl)octacyclo[14.11.1.12,10.03,8.04,26.020,28.022,27.014,29]nonacosa-1,3,5,7,10(29),11,13,16,18,20(28),22,24,26-tridecaene-9,21-dione |
InChI |
InChI=1S/C41H30O11/c1-11(2)19-36(47)32-30-28-26-22(15(43)9-17(45)24(26)40(51)34(30)38(19)49)21(13-5-7-14(42)8-6-13)23-16(44)10-18(46)25-27(23)29(28)31-33(32)37(48)20(12(3)4)39(50)35(31)41(25)52/h5-12,21,42-50H,1-4H3 |
InChIキー |
FRDONCXLMWOCKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C2=C3C4=C5C6=C(C(=CC(=C6C(C7=C(C=C(C(=C74)C(=O)C3=C1O)O)O)C8=CC=C(C=C8)O)O)O)C(=O)C9=C(C(=C(C2=C59)O)C(C)C)O)O |
同義語 |
blepharismin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)
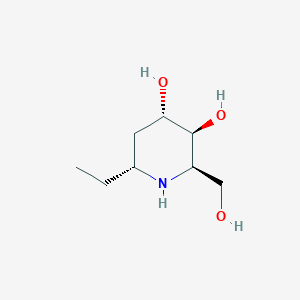
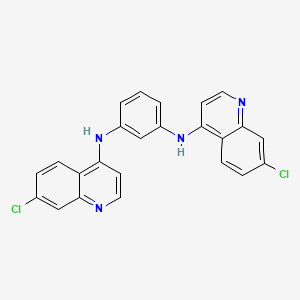


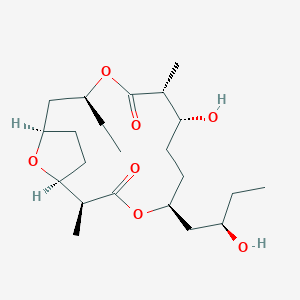

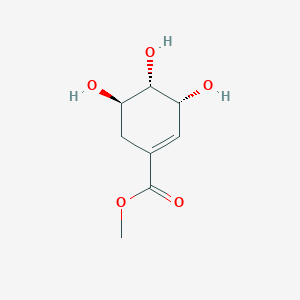
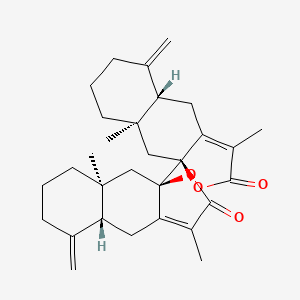
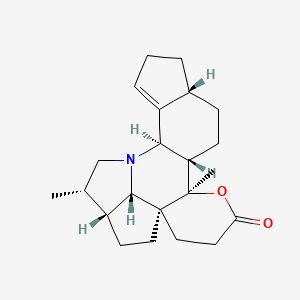


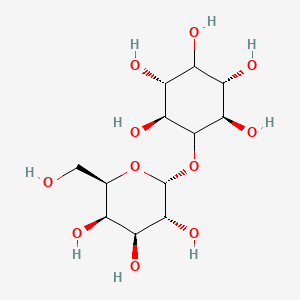
![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)